3-Ethyl-1,2-oxazole-4-carbonyl chloride
Description
3-Ethyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic acyl chloride featuring an oxazole ring substituted with an ethyl group at the 3-position and a carbonyl chloride moiety at the 4-position. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.
Crystallographic data for such compounds are often determined using programs like SHELX, which are widely employed for small-molecule refinement and structural analysis .
Properties
CAS No. |
99803-70-0 |
|---|---|
Molecular Formula |
C6H6ClNO2 |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3-ethyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO2/c1-2-5-4(6(7)9)3-10-8-5/h3H,2H2,1H3 |
InChI Key |
ZNTSIQAUERECOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC=C1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-oxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another common method is the reaction of α-haloketones with formamide . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-Ethyl-1,2-oxazole-4-carbonyl chloride may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxazoles.
Reduction: Corresponding alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
3-Ethyl-1,2-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to other acyl chlorides and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications:
Table 1: Key Properties of Selected Heterocyclic Carbonyl Chlorides
Reactivity and Stability
- Ethyl vs. This contrasts with pyrrole-based acyl chlorides, where the absence of an oxygen atom reduces ring electronegativity, leading to lower reactivity .
- Hydrolysis Sensitivity : The carbonyl chloride group in oxazole derivatives hydrolyzes faster than in indan-based carboxamides (e.g., compounds A.3.33–A.3.39 in ), which are stabilized by aromatic stacking and alkyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
